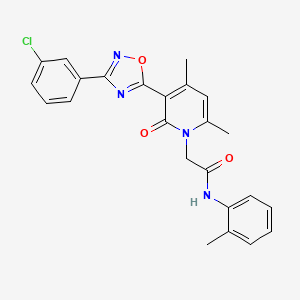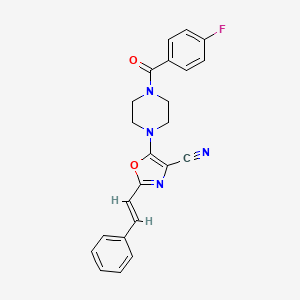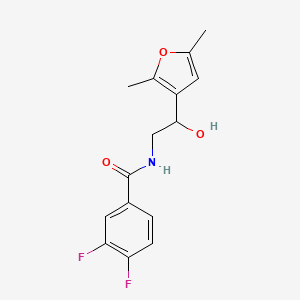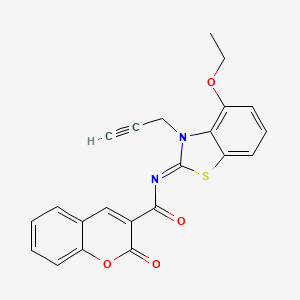
2-Cyclopropylcyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Cyclopropylcyclopentan-1-amine hydrochloride" is a chemical entity that can be synthesized through various organic reactions. While the specific compound is not directly mentioned in the provided papers, the methodologies and structural analyses discussed can be related to its synthesis and properties.
Synthesis Analysis
The synthesis of cyclopropyl-containing amines can be achieved through different synthetic routes. One such method involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, which proceeds at room temperature without additives, yielding tetrahydroindol-4-ones. These products can be further transformed into hydroxyindole derivatives through an indoline intermediate . Another approach utilizes hydrozirconation of alkynes followed by transmetalation to dimethylzinc, which, upon addition to imines, leads to allylic amines. In the presence of dihalomethanes, cyclopropanation occurs, forming C-cyclopropylalkylamines with high yield and excellent diastereoselectivity .
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives can be characterized using various spectroscopic techniques. For instance, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines were confirmed through IR, NMR, and elemental analysis . These techniques are essential for determining the structure of "2-Cyclopropylcyclopentan-1-amine hydrochloride" as well.
Chemical Reactions Analysis
Cyclopropylamine compounds can participate in a variety of chemical reactions. The synthesis methods mentioned above indicate that these compounds can be used as intermediates for further chemical transformations, such as the formation of hydroxyindole derivatives or the introduction of additional cyclopropyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives can be deduced from their molecular structure. For example, the crystal structure of trans-1-hydroxycyclopentan-2-aminium chloride shows ionic, hydrogen-bonding, and hydrophobic interactions stabilizing the compound, with the cyclopentane ring adopting a twist conformation . These properties are relevant to understanding the behavior of "2-Cyclopropylcyclopentan-1-amine hydrochloride" in different environments.
Scientific Research Applications
Synthesis and Structural Applications :
- Wipf, Kendall, and Stephenson (2003) explored the hydrozirconation of alkynes with zirconocene hydrochloride followed by transmetalation to dimethylzinc, leading to reactive alkenyl organometallic reagents. These were utilized for synthesizing allylic amine and C-cyclopropylalkylamine structures, key components in many synthetic applications (Wipf, Kendall, & Stephenson, 2003).
Anti-Influenza Virus Activity :
- Oka, Ishiwata, Iwata, Honda, and Kakigami (2001) synthesized tricyclic compounds with unique amine moieties, including a variant of cyclopropylamine, showing potent anti-influenza A virus activity (Oka et al., 2001).
Catalysis and Organic Synthesis :
- Bonderoff, Grant, West, and Tremblay (2013) described a process involving dichlorocyclopropanation of 2-amino-1,3-dienes to yield 1-alkenyl-1-amino-2,2-dichlorocyclopropanes, which upon further reactions yield complex amine structures, highlighting the versatility of cyclopropylamines in organic synthesis (Bonderoff et al., 2013).
Medicinal Chemistry and Drug Development :
- Kozhushkov, Wagner-Gillen, Khlebnikov, and Meijere (2010) developed new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclopropylamine as hydrochlorides, emphasizing their importance in the synthesis of novel pharmaceutical compounds (Kozhushkov et al., 2010).
- Hugentobler, Sharif, Rasparini, Heath, and Turner (2016) explored biocatalytic routes for synthesizing cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor (Hugentobler et al., 2016).
Advanced Materials Synthesis :
- Feng, Hao, Liu, and Buchwald (2019) developed methods for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are significant in the development of new materials and pharmaceuticals (Feng, Hao, Liu, & Buchwald, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for what to do in case of exposure .
properties
IUPAC Name |
2-cyclopropylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSLCAWFADOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopentan-1-amine hydrochloride | |
CAS RN |
2172595-75-2 |
Source


|
| Record name | 2-cyclopropylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)


![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)


![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

